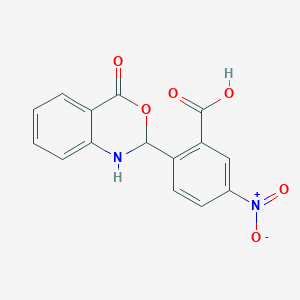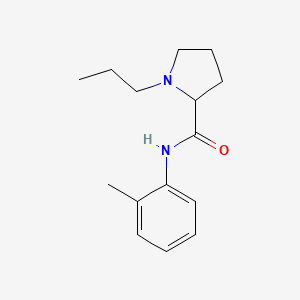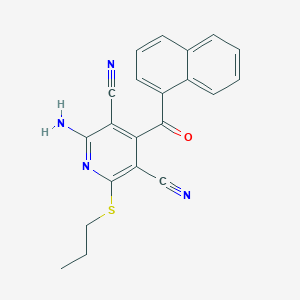![molecular formula C17H20N4O6 B11053541 4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11053541.png)
4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a heterocyclic compound that belongs to the pyrazolo-pyridine class. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with a 3,4-dimethoxyphenyl group, an isopropyl group, and a nitro group. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves a multi-step process. One common synthetic route starts with the preparation of a chalcone intermediate through the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol with sodium hydroxide . This chalcone is then treated with 2-cyanothioacetamide to form a pyridinethione intermediate, which is further reacted with various reagents such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final pyrazolo-pyridine compound .
Chemical Reactions Analysis
4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles.
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antioxidant activities.
Biological Research: The compound is used in studies related to oxidative stress and its role in various diseases such as arthritis, diabetes, and cancer.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with various molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects. The pyrazolo-pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE can be compared with other pyrazolo-pyridine derivatives such as:
- (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine
- Pyridine, 4-(3,4-dimethoxyphenyl)-
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties
Properties
Molecular Formula |
C17H20N4O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C17H20N4O6/c1-8(2)20-15-13(16(22)19-20)12(14(21(24)25)17(23)18-15)9-5-6-10(26-3)11(7-9)27-4/h5-8,12,14H,1-4H3,(H,18,23)(H,19,22) |
InChI Key |
XIYQAAATJKYBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11053459.png)
![1-(Tert-butyl)-5-(4-fluorophenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,4A,5,8-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11053460.png)
![6-(4-acetylphenyl)-3-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053464.png)
![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11053468.png)

![2,2'-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile)](/img/structure/B11053476.png)


![3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B11053488.png)
![4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B11053494.png)
![4-[3-(5-bromopyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11053499.png)
![2,4-Diamino-8,8-dimethyl-6-oxo-5-phenyl-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11053507.png)

![4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11053520.png)
